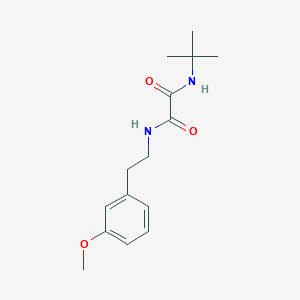

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-tert-butyl-N-[2-(3-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)17-14(19)13(18)16-9-8-11-6-5-7-12(10-11)20-4/h5-7,10H,8-9H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEDKGQNTZMEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide typically involves the reaction of tert-butylamine with 3-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve tert-butylamine and 3-methoxyphenethylamine in anhydrous dichloromethane.

Step 2: Slowly add oxalyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

Step 3: Stir the reaction mixture at room temperature for several hours.

Step 4: Quench the reaction with water and extract the product with an organic solvent.

Step 5: Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various alkylated or arylated derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic N1 Groups : Aryl substituents (e.g., 4-chlorophenyl in Compound 69) often enhance binding to aromatic enzyme pockets, as seen in cytochrome P450 inhibitors . In contrast, aliphatic groups like tert-butyl may reduce off-target interactions due to steric effects.

- Synthetic Yields : Bulky N1 substituents (e.g., adamantyl in Compound 6) correlate with moderate yields (23–76%), likely due to steric challenges during amide coupling .

Analogues with Modified N2 Substituents

The N2 3-methoxyphenethyl group can be compared to similar phenethyl derivatives:

Key Observations :

- Methoxy Position: 3-Methoxy (Target) vs. 4-methoxy (Compound 28) alters electronic properties.

- Functional Groups : Replacement with pyridyl (S336) or halogens (Compound 20) shifts applications from flavor chemistry to enzyme inhibition, highlighting the oxalamide scaffold’s adaptability .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amidation | TBTU, DIPEA, DCM, RT, 12h | 52-65% | |

| Deprotection | 4M HCl/dioxane, 4h | 85% | |

| Purification | Silica gel (EtOAc:Hexane = 3:7) | >95% |

Basic: What spectroscopic and chromatographic techniques validate the compound’s structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl δ ~1.3 ppm, methoxy δ ~3.7 ppm) ().

- Mass Spectrometry : HRMS/ESI-MS verifies molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .

- HPLC : Purity assessment (>90%) using C18 columns, acetonitrile/water gradients .

Q. Table 2: Representative NMR Data from Analogous Oxalamides

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Oxalamide (-NHCO-) | 8.35 (br, NH) | 165-170 (C=O) | |

| tert-Butyl | 1.10-1.30 (s, 9H) | 28-30 (C(CH₃)₃) |

Advanced: How to resolve discrepancies in reaction yields during scale-up?

Answer:

- Kinetic Monitoring : Use TLC or inline HPLC to track intermediates and optimize reaction times .

- Solvent Effects : Polar aprotic solvents (DMF) may improve solubility but require rigorous drying to avoid hydrolysis.

- Temperature Control : Exothermic reactions (e.g., amidation) need gradual reagent addition and cooling .

Advanced: What computational strategies predict the compound’s biological activity?

Answer:

- Molecular Docking : Simulate interactions with targets (e.g., enzymes) using AutoDock Vina; validate with crystallography .

- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) to prioritize in vitro testing .

- QSAR Models : Corrogate electronic properties (e.g., logP, H-bond donors) with activity data from analogs .

Basic: How do functional groups influence reactivity and stability?

Answer:

- tert-Butyl Group : Enhances steric hindrance, reducing nucleophilic attacks but improving metabolic stability .

- Methoxyphenethyl : Electron-donating methoxy group increases aromatic ring reactivity in electrophilic substitutions .

- Oxalamide Core : Participates in H-bonding with biological targets (e.g., enzyme active sites) .

Advanced: How to design assays for analyzing target binding affinities?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- X-ray Crystallography : Resolve binding modes at atomic resolution (e.g., 2.1 Å) to guide SAR .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

- Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments (n≥3) .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives .

- Off-Target Screening : Profile against kinase panels or GPCRs to identify confounding interactions .

Basic: What solvent systems optimize purification?

Answer:

- Normal-Phase Chromatography : EtOAc/hexane (3:7) for moderate polarity .

- Reverse-Phase HPLC : Acetonitrile/water (+0.1% TFA) for polar impurities .

- Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.